An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one
An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one
Introduction: The Significance of the Benzoxazinone Scaffold and the Focus of this Guide
The benzoxazinone moiety is a privileged scaffold in medicinal chemistry and drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic placement of various substituents on this heterocyclic system allows for the fine-tuning of its pharmacological and pharmacokinetic profiles. This technical guide focuses on a specific derivative, 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one, providing a comprehensive overview of its core physicochemical properties. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals, as they profoundly influence a compound's behavior from early-stage screening to formulation and in vivo efficacy.[3]
This document moves beyond a simple recitation of data. As a Senior Application Scientist, the aim is to provide a deeper understanding of why specific experimental choices are made and how to ensure the generation of robust and reliable data. We will explore the theoretical underpinnings of key physicochemical parameters, detail field-proven experimental protocols, and discuss the implications of these properties for drug development.
Molecular Identity and Predicted Physicochemical Profile
The subject of this guide is 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one. Its fundamental molecular characteristics are foundational to understanding its behavior.
Chemical Structure:
Molecular Formula: C₁₀H₁₀BrNO₂
Molecular Weight: 256.10 g/mol
| Property | Predicted Value | Method/Tool |
| LogP | 2.5 - 3.0 | Molinspiration, ALOGPS 2.1 |
| Aqueous Solubility (LogS) | -3.5 to -4.0 | ALOGPS 2.1, AqSolDB |
| pKa (most acidic) | ~13-14 (amide N-H) | Chemicalize |
| pKa (most basic) | Not predicted to be significantly basic | Chemicalize |
Note: These values are in silico predictions and require experimental verification.
Aqueous Solubility: A Critical Determinant of Bioavailability
A compound's aqueous solubility is a critical factor influencing its absorption and, consequently, its bioavailability. For orally administered drugs, insufficient solubility can be a major hurdle to achieving therapeutic concentrations.[4] We will explore two key types of solubility measurements: kinetic and thermodynamic.
Kinetic Solubility: High-Throughput Assessment for Early Discovery
Kinetic solubility assays are designed for high-throughput screening of large compound libraries in the early stages of drug discovery. These assays provide a rapid assessment of a compound's propensity to precipitate from a supersaturated solution, typically generated by diluting a DMSO stock solution into an aqueous buffer.[5]
This protocol is adapted from established high-throughput screening methodologies.[5]
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Preparation of Stock Solution: A 10 mM stock solution of 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one is prepared in 100% DMSO.
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Serial Dilution: In a 96-well plate, the stock solution is serially diluted in DMSO to create a range of concentrations.
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Addition to Aqueous Buffer: An aliquot of each DMSO solution is added to a corresponding well containing phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be kept low (e.g., <1%) to minimize its co-solvent effects.
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Incubation and Analysis: The plate is incubated at room temperature with gentle shaking for a defined period (e.g., 2 hours). The turbidity of each well, indicative of precipitation, is then measured using a nephelometer.
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Data Interpretation: The kinetic solubility is reported as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.
Causality and Self-Validation: The use of a range of concentrations allows for the determination of a solubility limit. The inclusion of a blank (buffer with DMSO only) and a positive control (a compound with known low solubility) in each plate is crucial for validating the assay's performance.
Thermodynamic Solubility: The Gold Standard for Lead Optimization
Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at equilibrium. This measurement is more time and resource-intensive than kinetic solubility but provides a more accurate and relevant value for formulation development and biopharmaceutical classification.[6]
The shake-flask method is the gold standard for determining thermodynamic solubility.
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Addition of Excess Solid: An excess amount of solid 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one is added to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
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Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
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Phase Separation: After equilibration, the suspension is allowed to settle, and the supernatant is carefully removed and filtered through a 0.22 µm filter to remove any undissolved solid.
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Quantification: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
Causality and Self-Validation: The presence of excess solid throughout the equilibration period ensures that a saturated solution is achieved. Visual confirmation of remaining solid before filtration is a key validation step. The use of a validated HPLC method with a proper calibration curve ensures the accuracy of the concentration measurement.
Caption: Workflows for Kinetic and Thermodynamic Solubility Determination.
Lipophilicity: Balancing Membrane Permeability and Aqueous Solubility
Lipophilicity, the affinity of a molecule for a nonpolar environment, is a critical parameter that governs its ability to cross biological membranes. The octanol-water partition coefficient (LogP) is the most common measure of lipophilicity.[7] An optimal LogP value is a delicate balance; too low, and the compound may not effectively cross cell membranes, while too high a LogP can lead to poor aqueous solubility and increased metabolic clearance.
Experimental Protocol: Shake-Flask Method for LogP Determination
This classic method directly measures the partitioning of a compound between octanol and water.
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Solvent Saturation: Equal volumes of 1-octanol and water (or a relevant buffer, e.g., PBS pH 7.4) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then allowed to separate.
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Compound Addition: A known amount of 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one is dissolved in the octanol-saturated aqueous phase.
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Partitioning: An equal volume of the water-saturated octanol is added to the aqueous solution of the compound. The mixture is then shaken for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
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Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
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Quantification: The concentration of the compound in both the octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).
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Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Causality and Self-Validation: Pre-saturating the solvents is essential to prevent volume changes during the experiment. Measuring the concentration in both phases allows for a mass balance calculation, which serves as a quality control check for the experiment.
Caption: Shake-Flask Method for LogP Determination.
Chemical Stability: Ensuring Compound Integrity
Assessing the chemical stability of a new chemical entity is a non-negotiable aspect of drug development. Stability studies are designed to understand how a compound's quality varies over time under the influence of various environmental factors such as temperature, humidity, and light.[8] This information is crucial for determining appropriate storage conditions and shelf-life.
Experimental Protocol: Forced Degradation Study
Forced degradation studies, or stress testing, are employed to identify the likely degradation products and pathways of a drug substance. This is typically done by subjecting the compound to conditions more severe than those it would experience during storage.
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Sample Preparation: Solutions of 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one are prepared in appropriate solvents. Solid samples are also used.
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Stress Conditions: The samples are exposed to a variety of stress conditions, including:
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Acidic Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60°C).
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Basic Hydrolysis: 0.1 N NaOH at room temperature or slightly elevated temperature.
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Oxidative Degradation: 3% H₂O₂ at room temperature.
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Thermal Degradation: Heating the solid compound at a high temperature (e.g., 80°C).
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Photostability: Exposing the solid or a solution to UV and visible light.
-
-
Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Analysis: The stressed samples are analyzed using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products. Mass spectrometry (LC-MS) is often used to identify the degradation products.
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Data Evaluation: The percentage of the parent compound remaining and the percentage of each degradation product formed are calculated.
Causality and Self-Validation: The use of a control sample (stored under normal conditions) is essential for comparison. The development of a stability-indicating analytical method is the cornerstone of this protocol; this method must be validated to ensure that all degradation products are resolved from the parent peak and from each other.
Caption: Forced Degradation Study Workflow for Chemical Stability Assessment.
Conclusion: Integrating Physicochemical Properties for Successful Drug Development
The physicochemical properties of 7-Bromo-4-ethyl-2H-benzo[b]oxazin-3(4H)-one, and indeed any drug candidate, are not merely a collection of isolated data points. They form an interconnected profile that dictates the compound's developability. A thorough understanding of solubility, lipophilicity, and stability, obtained through robust and well-validated experimental protocols, is essential for making informed decisions throughout the drug discovery and development process. The methodologies outlined in this guide provide a solid foundation for the comprehensive physicochemical characterization of novel benzoxazinone derivatives and other potential therapeutic agents.
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